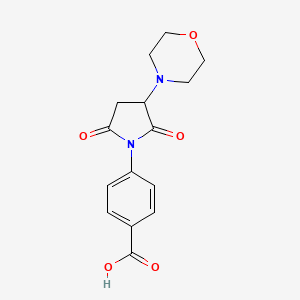

4-(3-Morpholin-4-yl-2,5-dioxopyrrolidin-1-yl)benzoic acid

Description

4-(3-Morpholin-4-yl-2,5-dioxopyrrolidin-1-yl)benzoic acid is a structurally complex benzoic acid derivative featuring a morpholine ring fused to a 2,5-dioxopyrrolidine moiety. This compound combines polarizable aromatic and heterocyclic groups, which may confer unique physicochemical properties, such as enhanced solubility or binding affinity in biological systems.

Properties

IUPAC Name |

4-(3-morpholin-4-yl-2,5-dioxopyrrolidin-1-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O5/c18-13-9-12(16-5-7-22-8-6-16)14(19)17(13)11-3-1-10(2-4-11)15(20)21/h1-4,12H,5-9H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQMZVOLOIJXGIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Morpholin-4-yl-2,5-dioxopyrrolidin-1-yl)benzoic acid typically involves the reaction of 4-aminobenzoic acid with maleic anhydride to form the corresponding maleimide derivative. This intermediate is then reacted with morpholine to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and temperatures around 25°C to 40°C .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(3-Morpholin-4-yl-2,5-dioxopyrrolidin-1-yl)benzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the morpholine and pyrrolidine rings.

Cycloaddition Reactions: The maleimide moiety allows the compound to participate in cycloaddition reactions with various nucleophiles and electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include secondary amines, maleic anhydride, and various nucleophiles. The reactions are typically carried out in solvents like DMF and at temperatures ranging from room temperature to slightly elevated temperatures .

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the morpholine or pyrrolidine rings .

Scientific Research Applications

Medicinal Chemistry

The compound is recognized for its structural characteristics that contribute to its pharmacological properties. Its design incorporates a morpholine moiety and a dioxopyrrolidine scaffold, which are known to enhance bioactivity and stability in drug formulations. Research has indicated that modifications to these structures can yield compounds with improved efficacy against specific biological targets.

Research has shown that this compound exhibits significant biological activity, particularly as an inhibitor of caspases, which are crucial in the apoptotic process. Inhibitors of caspase activity have potential applications in treating diseases characterized by excessive apoptosis, such as neurodegenerative disorders and certain cancers.

Case Study: Inhibition of Caspase Activity

A study evaluated the potency of various peptidomimetic inhibitors derived from the dioxopyrrolidine framework against caspase-1. The results demonstrated that compounds similar to 4-(3-Morpholin-4-yl-2,5-dioxopyrrolidin-1-yl)benzoic acid showed moderate to high inhibitory activity, suggesting a promising avenue for drug development targeting inflammatory diseases and conditions involving dysregulated apoptosis .

Therapeutic Potential

The therapeutic potential of this compound extends to several areas:

a. Anti-inflammatory Agents:

Due to its inhibitory effects on caspases, it may be developed into anti-inflammatory agents aimed at conditions like rheumatoid arthritis.

b. Neuroprotective Agents:

Given the role of caspases in neurodegeneration, derivatives of this compound could be explored for neuroprotective therapies against diseases such as Alzheimer's and Parkinson's.

c. Cancer Therapeutics:

The ability to modulate apoptotic pathways positions this compound as a candidate for cancer therapy, particularly in tumors where apoptosis is suppressed.

Synthesis and Stability Evaluation

The synthesis of this compound involves multi-step organic reactions that yield the desired compound with high purity. Stability studies have indicated that formulations containing this compound maintain their integrity over extended periods when stored under appropriate conditions .

Table 2: Stability Data for Formulations Containing the Compound

| Condition | Stability (% Remaining) | Duration |

|---|---|---|

| Room Temperature | >90% | 6 months |

| Elevated Temperature (40°C) | >80% | 3 months |

Mechanism of Action

The mechanism of action of 4-(3-Morpholin-4-yl-2,5-dioxopyrrolidin-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase and kinase, which play crucial roles in various biological processes. The inhibition of these enzymes can lead to the suppression of inflammatory responses and the inhibition of cell proliferation .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Benzoic Acid Derivatives

| Compound Name | Substituent Features | Key Functional Groups |

|---|---|---|

| 4-(3-Morpholin-4-yl-2,5-dioxopyrrolidin-1-yl)benzoic acid | Morpholine ring fused to 2,5-dioxopyrrolidine at position 3 | Benzoic acid, morpholine, dioxopyrrolidine |

| trans 4-(2-Carboxy-vinyl) benzoic acid | α,β-unsaturated carboxylic acid side chain | Benzoic acid, vinyl carboxylate |

| 4-(Hex-5-enoxy)benzoic acid (HOBA) | Alkenyl ether chain (hex-5-enoxy) at position 4 | Benzoic acid, alkenyl ether |

| 4-(Fluoro–18F)benzoic acid (18F–FBA) | Fluorine-18 isotope at position 4 | Radiolabeled benzoic acid |

| QJ-6548 (4-(2,5-Dioxo-pyrrolidin-1-yloxysulfonyl)-benzoic acid ester) | Dual dioxopyrrolidinyl sulfonate and ester groups | Benzoic acid, sulfonate ester, dioxopyrrolidine |

Key Observations :

- The morpholine-dioxopyrrolidine combination in the target compound distinguishes it from simpler derivatives like trans 4-(2-carboxy-vinyl) benzoic acid or alkenyl ether-substituted HOBA .

- Unlike 18F–FBA, which is optimized for radiolabeling, the target compound’s heterocyclic groups may enhance stability or receptor interactions .

Key Findings :

- trans 4-(2-Carboxy-vinyl) benzoic acid exhibits strong QS inhibition (74.16% pqsA-gfp suppression at 240 µg/ml), suggesting that benzoic acid derivatives with extended side chains may disrupt bacterial communication .

- The morpholine group in the target compound could improve pharmacokinetic properties compared to non-heterocyclic analogs, as morpholine is often used to enhance solubility and bioavailability .

- Dioxopyrrolidinyl esters (e.g., QJ-6548) are reactive intermediates in bioconjugation, similar to succinimidyl esters like those in , which form stable amide bonds with biomolecules .

Insights :

Biological Activity

4-(3-Morpholin-4-yl-2,5-dioxopyrrolidin-1-yl)benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C_{14}H_{16}N_{2}O_{4}

- Molecular Weight : 284.29 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The morpholine and dioxopyrrolidine moieties may facilitate binding to specific targets, leading to altered biochemical responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of cancer cell lines. For instance, studies demonstrated that it effectively reduced cell viability in breast cancer and leukemia models by inducing apoptosis through the activation of caspase pathways.

- Anti-inflammatory Effects : In vitro studies suggest that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating potential use in treating inflammatory diseases.

- Antimicrobial Properties : Preliminary tests have shown that it possesses antimicrobial activity against certain bacterial strains, suggesting its potential as an antibiotic agent.

Case Studies

- Anticancer Efficacy : A study conducted on MCF-7 breast cancer cells revealed that treatment with 10 µM of the compound resulted in a 50% reduction in cell viability after 48 hours. The mechanism was linked to the upregulation of p53 and downregulation of Bcl-2 proteins, leading to enhanced apoptosis .

- Inflammation Model : In a murine model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly decreased levels of inflammatory markers (TNF-alpha and IL-6) compared to control groups .

- Antimicrobial Activity : Testing against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating its potential as an antimicrobial agent .

Data Summary Table

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3-Morpholin-4-yl-2,5-dioxopyrrolidin-1-yl)benzoic acid, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalization of benzoic acid derivatives. Key steps include:

- Step 1 : Coupling a morpholine-containing pyrrolidinedione precursor with a benzoic acid derivative via amide bond formation or nucleophilic substitution.

- Step 2 : Optimization of reaction conditions (e.g., solvent polarity, temperature, catalysts) to minimize side products. For example, using DMF as a solvent at 80–100°C improves reaction efficiency for similar pyrrolidinedione derivatives .

- Step 3 : Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures. Yields >70% are achievable with rigorous control of stoichiometry and reaction time .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- HPLC : Reverse-phase C18 column, mobile phase: acetonitrile/water (0.1% TFA), UV detection at 254 nm. Purity thresholds >95% are standard for biological assays .

- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm the presence of morpholine (δ 3.6–3.8 ppm, m) and pyrrolidinedione (δ 2.5–3.0 ppm, m) protons .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~359.1 g/mol based on C₁₆H₁₈N₂O₅).

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Data from Analogues :

| Property | Value/Behavior | Reference |

|---|---|---|

| Solubility in DMSO | >50 mg/mL | |

| Aqueous Solubility | <1 mg/mL (pH 7.4) | |

| Stability at 4°C | Stable for ≥6 months in dry form |

- Recommendation : Store at -20°C in inert atmosphere for long-term stability. Avoid prolonged exposure to light or humidity .

Advanced Research Questions

Q. How does the morpholine-pyrrolidinedione motif influence the compound’s biological activity, and what are validated targets?

- Mechanistic Insight : The morpholine group enhances solubility and modulates interactions with ATP-binding pockets in kinases, while the pyrrolidinedione moiety acts as a Michael acceptor, enabling covalent binding to cysteine residues in enzymes like HDACs or proteasomes.

- Validation : Use competitive inhibition assays (e.g., fluorogenic substrates for proteasome activity) and crystallography (SHELX-refined structures) to map binding sites .

Q. How can researchers resolve contradictions in crystallographic data for this compound’s derivatives?

- Case Study : Discrepancies in bond angles/planarity between X-ray and DFT models arise from crystal packing effects.

- Resolution Strategy :

- Refine structures using SHELXL (riding hydrogen model, anisotropic displacement parameters) .

- Compare with computational models (e.g., Gaussian09 with B3LYP/6-31G* basis set) to distinguish intrinsic vs. environmental effects .

Q. What experimental designs are optimal for assessing structure-activity relationships (SAR) in this compound class?

- SAR Workflow :

Core Modifications : Synthesize analogues with substituted morpholine (e.g., thiomorpholine) or benzoic acid (e.g., fluoro-substituted) groups .

Biological Testing : Dose-response curves (IC₅₀) in enzyme assays (e.g., kinase panels) and cell viability assays (e.g., MTT in cancer lines).

Data Correlation : Use multivariate analysis (e.g., PCA) to link substituent electronegativity/logP to activity trends .

Q. How can researchers address discrepancies in biological assay reproducibility across labs?

- Troubleshooting Guide :

- Variable Source | Solution |

|----------------------------|---------------------------------------|

| Cell line authentication | Use STR profiling for validation |

| Compound aggregation | Pre-filter solutions (0.22 μm) |

| Enzyme lot variability | Normalize activity to internal controls |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.